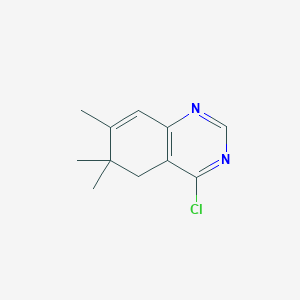
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline: is a chemical compound with a molecular weight of 208.69 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset for a wide range of applications . The compound is characterized by its chloro and trimethyl substitutions on the dihydroquinazoline ring, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydroquinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline involves its interaction with specific molecular targets. The chloro and trimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline: Similar structure but with a different substitution pattern.
6,6,7-Trimethyl-5,6-dihydroquinazoline: Lacks the chloro group, leading to different reactivity and properties.
4-Chloro-5,6-dihydroquinazoline: Lacks the trimethyl groups, affecting its stability and reactivity.
Uniqueness: 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and trimethyl groups enhances its versatility and makes it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H13ClN2 |
|---|---|
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
4-chloro-6,6,7-trimethyl-5H-quinazoline |
InChI |
InChI=1S/C11H13ClN2/c1-7-4-9-8(5-11(7,2)3)10(12)14-6-13-9/h4,6H,5H2,1-3H3 |
Clave InChI |
FZZUBQBESJQMHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC1(C)C)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




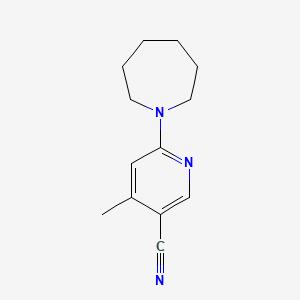


![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)
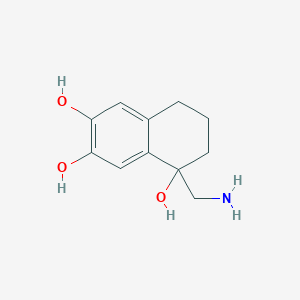

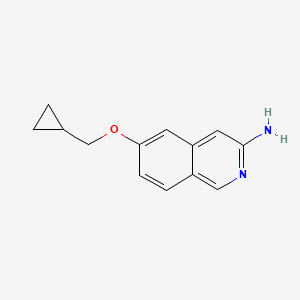

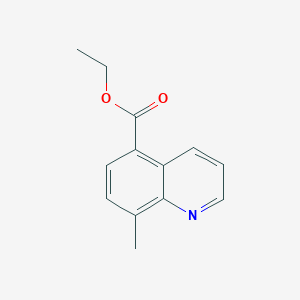


![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)
